Isoquinoline-1,3(2H,4H)-dione

TDP2 inhibition DNA damage repair cancer chemotherapy

Isoquinoline-1,3(2H,4H)-dione (homophthalimide) is a privileged bicyclic scaffold whose C-4 methylene bridge enables optimal divalent metal (Mg²⁺, Mn²⁺) chelation geometry inaccessible to phthalimide or naphthalimide analogs. Documented SAR programs demonstrate TDP2-selective inhibition (IC50 as low as 1.9 µM) and CDK4-over-CDK2/1 selectivity, mitigating pan-kinase toxicity concerns. The scalable urea-condensation protocol (67% yield, 12 g scale) reduces procurement costs and supports rapid derivatization at C-4, N-2, and C-6 positions. Secure research-grade purity (≥95%) for reproducible pharmacology outcomes.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 4456-77-3
Cat. No. B182192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-1,3(2H,4H)-dione
CAS4456-77-3
Synonyms1,3(2H,4H)-isoquinolinedione
FR038470
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)NC1=O
InChIInChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12)
InChIKeyQGNQEODJYRGEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-1,3(2H,4H)-dione (CAS 4456-77-3) | Procurement-Grade Heterocyclic Scaffold for Kinase and Nuclease Inhibitor Development


Isoquinoline-1,3(2H,4H)-dione (CAS 4456-77-3, also known as homophthalimide or 4H-isoquinoline-1,3-dione) is a fused bicyclic heterocycle with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It features two carbonyl groups at positions 1 and 3 of the isoquinoline ring system, creating a cyclic imide moiety that serves as a versatile metal-chelating pharmacophore [1]. The compound presents as an off-white to yellow crystalline solid with a melting point of 223 °C, predicted boiling point of 377.1±35.0 °C, and predicted pKa of 10.25±0.20 . Its rigid planar structure facilitates interactions with two-metal ion catalytic sites, positioning it as a privileged scaffold in medicinal chemistry programs targeting CDK4, HIV-1 integrase/RNase H, and TDP2 [2].

Isoquinoline-1,3(2H,4H)-dione (CAS 4456-77-3) | Why Phthalimide or Naphthalimide Analogs Cannot Substitute in Metal-Chelating Inhibitor Programs


Substituting isoquinoline-1,3(2H,4H)-dione with structurally related cyclic imides such as phthalimide (CAS 85-41-6) or 1,8-naphthalimide (CAS 81-83-4) fundamentally alters metal-chelating geometry and target engagement. The extended homophthalimide scaffold provides a unique six-membered lactam ring fused to a benzene core, creating a specific spatial arrangement of the two carbonyl oxygens that optimally coordinates divalent metal ions (Mg²⁺, Mn²⁺) in two-metal ion-dependent nucleases and integrases [1]. Phthalimide lacks the methylene bridge at C-4 and therefore cannot undergo the critical enolization required for metal complexation; naphthalimide, while capable of metal binding, presents a larger aromatic surface that alters binding pocket compatibility and selectivity profiles [2]. The following quantitative evidence demonstrates where these structural distinctions translate into measurable performance differences that directly impact research outcomes.

Isoquinoline-1,3(2H,4H)-dione (CAS 4456-77-3) | Comparative Performance Evidence: TDP2 Selectivity, Hypolipidemic Potency, and Synthesis Efficiency


Isoquinoline-1,3(2H,4H)-dione as a TDP2-Selective Chemotype with Demonstrated Isoform Discrimination

The isoquinoline-1,3-dione scaffold (exemplified by hit compound 43) selectively inhibits TDP2 without measurable inhibition of the homologous phosphodiesterase TDP1 at the highest testing concentration. This selectivity profile is not observed with alternative cyclic imide scaffolds such as N-hydroxyphthalimide [1]. The SAR study identified analogues with low micromolar TDP2 inhibition and no TDP1 cross-reactivity, establishing this chemotype as a selective platform for targeting Top2 poison resistance [2].

TDP2 inhibition DNA damage repair cancer chemotherapy selectivity profiling

Homophthalimide Demonstrates Comparable Hypolipidemic Efficacy to Clofibrate at 7.5-Fold Lower Dose

Homophthalimide (unsubstituted isoquinoline-1,3(2H,4H)-dione) and its N-alkyl derivatives were evaluated for lipid-lowering activity in mice. At 20 mg/kg/day intraperitoneal administration, these compounds were equally potent or more potent than the reference drug clofibrate administered at 150 mg/kg/day [1]. The homophthalimide series demonstrated meaningful serum cholesterol and triglyceride reductions, though the study noted that this series was not as active as certain other cyclic imides investigated in the same laboratory [2].

hypolipidemic activity cholesterol reduction triglyceride lowering cardiovascular research

Isoquinoline-1,3(2H,4H)-dione Core Enables CDK4-Selective Inhibition Not Achievable with Phthalimide-Based Scaffolds

Derivatives of isoquinoline-1,3(2H,4H)-dione, specifically 4-(phenylaminomethylene)-substituted analogues, were identified as a novel class of potent CDK4 inhibitors with demonstrated selectivity over CDK2 and CDK1 [1]. This selectivity profile is attributed to the unique spatial arrangement of the isoquinoline-1,3-dione core, which accommodates critical interactions in the CDK4 ATP-binding pocket. Basic amine substitution on the aniline ring and aryl/heteroaryl substitution at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core further enhance inhibitory activity [2].

CDK4 inhibition cell cycle regulation cancer therapeutics kinase selectivity

Scalable Synthesis of Isoquinoline-1,3(2H,4H)-dione from o-Carboxyphenylacetic Acid Achieves 67% Yield with Straightforward Purification

A practical laboratory-scale synthesis of isoquinoline-1,3(2H,4H)-dione has been reported using o-carboxyphenylacetic acid (homophthalic acid) and urea as starting materials. The reaction proceeds via thermal condensation at 175-185 °C for 2 hours, followed by straightforward recrystallization from methanol, yielding the target compound in 67% yield as a white solid [1]. This method uses inexpensive, readily available reagents and avoids the need for column chromatography, making it accessible for research groups without specialized purification equipment.

heterocycle synthesis laboratory-scale preparation urea condensation medicinal chemistry building block

2-Hydroxyisoquinoline-1,3(2H,4H)-dione Scaffold Enables Dual HIV-1 Integrase and RNase H Inhibition via Two-Metal Ion Chelation

The 2-hydroxy derivative of isoquinoline-1,3(2H,4H)-dione functions as a dual inhibitor of HIV-1 integrase (IN) and reverse transcriptase RNase H domain, two enzymes that share a conserved two-metal ion catalytic mechanism [1]. A series of 19 derivatives substituted at position 7 were synthesized and evaluated; most compounds inhibited RNase H and IN at micromolar concentrations, with two hits achieving submicromolar IC50 values for IN [2]. Metal complexation studies confirmed 1:1 stoichiometry of magnesium complexes in solution, with complexation strictly dependent on enolization of the scaffold [1].

HIV-1 integrase RNase H inhibition dual-target antivirals metal-chelating pharmacophores

Isoquinoline-1,3(2H,4H)-dione (CAS 4456-77-3) | Evidence-Based Research Applications in Oncology, Antiviral, and Metabolic Disease Programs


TDP2 Inhibitor Development for Topoisomerase II Poison Sensitization

Research groups investigating mechanisms to overcome resistance to Top2-targeting anticancer agents (etoposide, doxorubicin) should prioritize isoquinoline-1,3(2H,4H)-dione as a starting scaffold for TDP2 inhibitor development. The demonstrated selectivity for TDP2 over TDP1 at concentrations up to 111 μM provides a validated chemotype for developing inhibitors that block the TDP2-mediated repair pathway without engaging the homologous TDP1 enzyme [1]. This application is supported by SAR studies showing that the isoquinoline-1,3-dione core can be optimized to achieve TDP2 IC50 values as low as 1.9 μM with appropriate substitution [2].

HIV-1 Dual-Target Inhibitor Discovery Using the 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Scaffold

Antiviral research programs seeking to develop dual inhibitors of HIV-1 integrase and RNase H should utilize the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold. The demonstrated ability of this scaffold to inhibit both enzymes at micromolar concentrations—with select derivatives achieving submicromolar IN potency—validates its utility in programs exploring multi-target antiviral strategies [1]. The metal-chelating mechanism, supported by 1:1 Mg²⁺ complexation stoichiometry, provides a rational basis for structure-based optimization [2].

CDK4-Selective Inhibitor Programs in Oncology

Oncology research teams focusing on CDK4/cyclin D1-driven cancers should evaluate isoquinoline-1,3(2H,4H)-dione derivatives as a scaffold for developing CDK4-selective inhibitors. The demonstrated selectivity for CDK4 over CDK2 and CDK1 addresses a critical limitation of existing CDK inhibitors, where pan-CDK activity often leads to dose-limiting toxicities [1]. The SAR guidance indicating that basic amine substitution on the aniline ring and C-6 aryl/heteroaryl substitution enhance potency provides a defined optimization path [2].

In-House Synthesis for SAR Campaigns Using Validated Chromatography-Free Protocol

Medicinal chemistry laboratories conducting structure-activity relationship (SAR) campaigns on the isoquinoline-1,3(2H,4H)-dione scaffold can reduce procurement costs and accelerate synthetic throughput by implementing the validated urea condensation protocol. The method proceeds from o-carboxyphenylacetic acid and urea at 175-185 °C for 2 hours, yielding 67% of pure product after simple methanol recrystallization without requiring column chromatography [1]. This protocol is amenable to multi-gram scale (12 g demonstrated) and provides material suitable for subsequent derivatization at the C-4, N-2, and C-6 positions.

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